3-[(2-Naphthylsulfonyl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-(naphthalen-2-ylsulfonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-13(16)7-8-14-19(17,18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARBMGXIZPSUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100394-14-7 | |
| Record name | 3-(naphthalene-2-sulfonamido)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-[(2-Naphthylsulfonyl)amino]propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 100394-14-7
- Molecular Formula: C13H13NO3S
- Molecular Weight: 273.31 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of naphthylsulfonyl chloride with appropriate amino acids under controlled conditions. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens. Research indicates that it exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported in several studies.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | |
| Candida auris | 64 |
The compound demonstrates a structure-dependent antimicrobial activity, suggesting that modifications in its chemical structure could enhance its efficacy against resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, studies have indicated that this compound possesses anti-inflammatory effects. The compound appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Membrane Disruption: It can interact with microbial membranes, leading to increased permeability and cell death.
- Cytokine Modulation: By modulating cytokine production, it may reduce inflammation and improve outcomes in inflammatory conditions.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on MRSA Infections:
A study evaluated the efficacy of this compound against MRSA strains. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential as a therapeutic agent in managing resistant infections . -
Inflammatory Disease Model:
In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores, suggesting its utility in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pharmacological profile of 3-[(2-Naphthylsulfonyl)amino]propanoic acid can be inferred through comparisons with structurally analogous compounds in the evidence. Key derivatives and their properties are summarized below:
Table 1: Comparison of Propanoic Acid Derivatives with Aromatic/Substituted Moieties
Antimicrobial Activity
The 4-hydroxyphenyl derivatives exhibit potent antimicrobial activity against multidrug-resistant (MDR) ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, etc.) and fungi. For example:
- Compound 33 (4-OH substituent): MICs of 8–16 µg/mL (Gram-positive) and 16–64 µg/mL (Gram-negative), including Pseudomonas aeruginosa .
- Compound 36 (dimethylpyrazole): Activity against S. aureus (MIC 32 µg/mL) and E. faecalis (MIC 64 µg/mL) .
Anticancer and Antioxidant Activity
The 4-hydroxyphenyl derivatives demonstrate dual anticancer and antioxidant properties:
- Compound 20 (2-furyl substituent): Reduced A549 lung cancer cell viability by 50% and showed potent DPPH radical scavenging (antioxidant activity) .
- Compound 29: Selective cytotoxicity against cancer cells while sparing noncancerous Vero cells .
The 2-naphthylsulfonyl group in the target compound may similarly influence apoptosis pathways or reactive oxygen species (ROS) scavenging, though this requires experimental validation.
Pharmacokinetic and ADME Properties
The 4-hydroxyphenyl derivatives exhibit favorable ADME profiles:
- High gastrointestinal absorption and blood-brain barrier penetration predicted via in silico models .
- Low hepatotoxicity risk compared to reference drugs like cefazolin .
Sulfonamide-containing analogs, such as 3-{(2-Methoxyphenyl)sulfonyl}propanoic acid, may face challenges like reduced solubility due to hydrophobic substituents, though sulfonamides generally improve metabolic stability .
Key Structural Determinants of Activity
- Hydroxyl Groups : The 4-OH group in phenyl derivatives enhances antimicrobial activity by promoting hydrogen bonding with bacterial targets .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds in a two-step mechanism:
-
Deprotonation of β-Alanine : A base (e.g., sodium carbonate) deprotonates the amine group of β-alanine, enhancing its nucleophilicity.
-
Sulfonamide Formation : The activated amine reacts with 2-naphthalenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.
The stoichiometric ratio is typically 1:1, though excess sulfonyl chloride (1.2 equivalents) is often used to drive the reaction to completion.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
For instance, reactions conducted in water with sodium carbonate at 30°C for 5 hours achieve yields exceeding 75%. Side products, such as disubstituted sulfonamides, are minimized by controlling the molar ratio and avoiding excess base.
Preparation of β-Alanine as a Key Precursor
The quality and synthesis method of β-alanine significantly affect the efficiency of the final sulfonylation. Two industrial methods dominate:
Hydrolysis of β-Aminopropionitrile (Modern Method)
β-Alanine is produced via alkaline hydrolysis of β-aminopropionitrile (APN) using sodium hydroxide:
Key Steps :
Historical Synthesis from Alkoxynitriles
Early methods (1940s) involved heating β-methoxypropionitrile with aqueous ammonia at 180–225°C under pressure:
Challenges :
-
High Energy Demand : Prolonged heating (4–24 hours) increases operational costs.
-
Byproducts : Methanol and unreacted nitriles necessitate extensive distillation.
Comparative Analysis of Sulfonylation Conditions
The choice of solvent and base critically influences the efficiency of sulfonamide formation:
| Condition | Water | Ethanol | DMF |
|---|---|---|---|
| Yield | 75–80% | 60–65% | 50–55% |
| Reaction Time | 5 hours | 6 hours | 8 hours |
| Purity | >95% | 85–90% | 75–80% |
Water outperforms organic solvents due to better dissolution of β-alanine and reduced side reactions. Sodium carbonate is preferred over triethylamine or sodium acetate for its cost-effectiveness and minimal byproduct formation.
Industrial-Scale Production and Challenges
Scaling the Sulfonylation Reaction
Industrial batches (1–10 kg) face challenges:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Naphthylsulfonyl)amino]propanoic acid, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with a propanoic acid backbone functionalized with an amino group. Introduce the 2-naphthylsulfonyl moiety via sulfonylation using 2-naphthalenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or pyridine) to stabilize the reaction intermediate .
-
Step 2 : Optimize reaction temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of amino group to sulfonyl chloride) to minimize side reactions like over-sulfonylation .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product. Confirm purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations :
-
Monitor pH during sulfonylation to prevent hydrolysis of the sulfonyl chloride.
-
Use anhydrous solvents to avoid competing hydrolysis reactions .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
-
NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the naphthyl group (aromatic protons at δ 7.5–8.5 ppm) and sulfonamide NH (δ 5.5–6.0 ppm, exchangeable). Compare with PubChem data for similar sulfonamides .
-
Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and nitrogen content .
-
HPLC : Use reverse-phase HPLC (C18 column, UV detection at 254 nm) with a purity threshold of ≥95% for biological assays .
- Data Table :
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity | HPLC (C18) | Single peak, retention time ~8.5 min |
| Sulfonamide NH | ¹H NMR (DMSO-d₆) | δ 5.8 ppm (broad singlet) |
| Molecular Weight | HRMS | m/z 330.08 (calc. for C₁₃H₁₃NO₄S) |
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : If enzyme inhibition assays yield inconsistent IC₅₀ values:
-
Variable Source Analysis :
-
Solubility : Test solubility in assay buffers (e.g., PBS, DMSO) using nephelometry. Poor solubility can lead to false-negative results .
-
Probe Interference : Use LC-MS to detect compound degradation during assays (e.g., hydrolysis of the sulfonamide bond at high pH) .
-
Experimental Redesign :
-
Include positive controls (e.g., known sulfonamide inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic activity assays) .
- Data Contradiction Example :
| Study | Reported IC₅₀ (µM) | Assay Conditions | Resolution Strategy |
|---|---|---|---|
| A | 10.2 | 1% DMSO, pH 7.4 | Verify solubility via DLS |
| B | >100 | 0.5% DMSO, pH 8.0 | Test pH stability |
Q. How can computational modeling predict interactions between this compound and target enzymes?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model the compound into enzyme active sites (e.g., carbonic anhydrase). The sulfonamide group may coordinate with zinc ions in metalloenzymes .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Key interactions include π-π stacking (naphthyl group with aromatic residues) and hydrogen bonding (sulfonamide NH with backbone carbonyls) .
- Validation :
- Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values.
- Mutagenesis studies (e.g., Ala-scanning of predicted binding residues) to confirm critical interactions .
Additional Methodological Notes
- Handling Data Variability :
- Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate assays.
- Pre-treat compounds with lyophilization to ensure consistent hydration states .
- Safety and Storage :
- Store at -20°C under inert gas (N₂/Ar) to prevent sulfonamide oxidation. Refer to SDS guidelines for handling nitrated byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
